![molecular formula C14H17F3N2O B5572713 4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

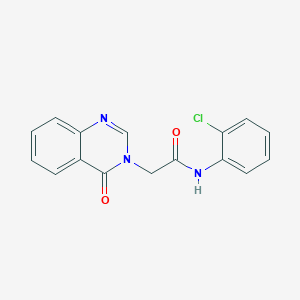

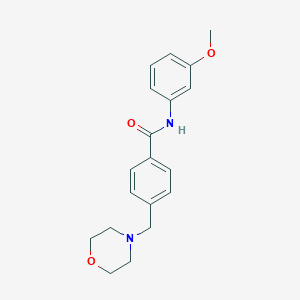

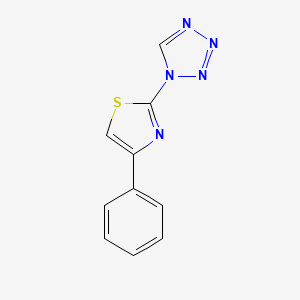

The synthesis of piperidine derivatives, including compounds similar to 4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide, involves intricate chemical processes that contribute to their potential as inhibitors or agents in various applications. For instance, Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors through high-throughput screening, emphasizing the significance of the triazine heterocycle and phenyl group substitution for enhancing potency and selectivity (Thalji et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide plays a crucial role in their chemical behavior and efficacy. For example, Khan et al. (2013) analyzed the molecular structure of a related compound, emphasizing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of piperidine derivatives are pivotal in determining their biological and pharmacological activities. Gawell (2003) discussed the synthesis of a δ opioid receptor agonist, highlighting the role of specific chemical reactions in achieving potent analgesic properties (Gawell, 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application in different fields. Detailed analysis of these properties helps in understanding the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and degradation pathways, are critical for the development and safe use of these chemicals. Research into these aspects ensures that compounds like 4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide are effectively utilized in their respective applications.

References:

Applications De Recherche Scientifique

1. Enzyme Inhibition and Therapeutic Tool Compounds

4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide derivatives have been explored for their inhibitory activity against soluble epoxide hydrolase, an enzyme implicated in various diseases. For instance, the discovery of specific piperidine-4-carboxamide inhibitors highlighted the importance of the triazine heterocycle for potency and selectivity, with implications for studying disease models through in vivo investigations (Thalji et al., 2013).

2. Neuroinflammation Imaging

Piperidinecarboxamide derivatives have been utilized in PET imaging to target specific receptors associated with neuroinflammation, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for understanding the role of microglia in various neuropsychiatric disorders and could aid in the development of new therapeutic approaches (Horti et al., 2019).

3. Anti-Acetylcholinesterase Activity

Research into novel piperidine derivatives has shown significant anti-acetylcholinesterase activity, with implications for treating neurodegenerative diseases such as Alzheimer's. Specific derivatives have demonstrated potent inhibitory effects, offering potential pathways for developing antidementia agents (Sugimoto et al., 1990).

4. Antineoplastic Properties

The metabolism and pharmacokinetics of piperidinecarboxamide derivatives, such as flumatinib, have been studied in chronic myelogenous leukemia patients. Understanding the metabolic pathways of these compounds in humans is essential for optimizing their therapeutic efficacy and managing potential side effects (Gong et al., 2010).

5. Glycine Transporter 1 Inhibition

In the context of central nervous system disorders, certain piperidinecarboxamide derivatives have been identified as potent inhibitors of the glycine transporter 1 (GlyT1). These compounds hold promise for treating conditions like schizophrenia by modulating glycine levels in the brain (Yamamoto et al., 2016).

Propriétés

IUPAC Name |

4-methyl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c1-10-6-8-19(9-7-10)13(20)18-12-5-3-2-4-11(12)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJQNNKWEVVFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)